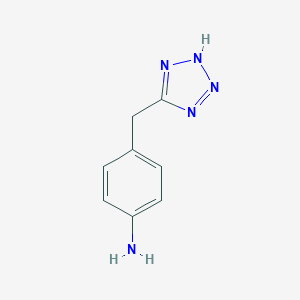

4-(1H-tetrazol-5-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

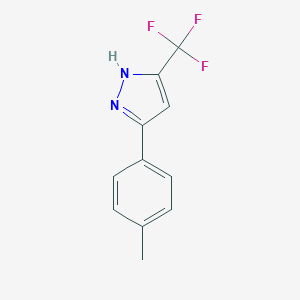

The synthesis of compounds related to 4-(1H-tetrazol-5-ylmethyl)aniline involves various chemical reactions and methodologies. For instance, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which are structurally related to the target compound, was achieved through a series of reactions including the use of sulfonamide derivatives. These compounds were synthesized and their structures were confirmed using spectroscopic methods such as 1H NMR and FT-IR . Another related synthesis involved the creation of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis was accomplished starting from 3,5-dinitro-1-trifluoromethylbenzene and involved fluorination, substitution, and reduction steps, with an overall yield of about 50% .

Molecular Structure Analysis

The molecular structure and electronic properties of the synthesized compounds are crucial for understanding their reactivity and potential applications. Density Functional Theory (DFT) calculations, as performed in the study of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, provide insight into the molecular and electronic structures, aiding in spectral assignments and revealing useful structural and spectroscopic information . Conformational analysis is also an important part of molecular structure analysis, as it helps in obtaining stable structures of the compounds .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be explored through various spectroscopic techniques and theoretical calculations. For example, the study of aniline tetramers involved SNAr coupling and reduction reactions, leading to the formation of different oxidation states and isomers, which were characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies . Understanding the chemical reactions and pathways is essential for the development of new compounds and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The synthesized compounds' properties, such as antibacterial activity and enzyme inhibition, were evaluated in the context of biological applications. For instance, the synthesized sulfonamide derivatives showed significant antibacterial activity against various bacteria and moderate inhibition of the Carbonic Anhydrase enzyme . Additionally, the electrochemical synthesis of a novel polymer based on an aniline derivative demonstrated its potential application as a counter electrode in dye-sensitized solar cells, with improved energy conversion efficiency compared to a Pt counter electrode .

Wissenschaftliche Forschungsanwendungen

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields . These compounds show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing). The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

-

Chemical Synthesis : “4-(1H-tetrazol-5-ylmethyl)aniline” can be synthesized from 4-Aminophenylacetonitrile . This suggests that it could be used as an intermediate in the synthesis of other compounds.

-

Pharmaceutical Research : Tetrazole derivatives, including “4-(1H-tetrazol-5-ylmethyl)aniline”, are known to play very important roles in medicinal and pharmaceutical applications . They could potentially be used in the development of new drugs.

-

Molecular Docking : Tetrazoles are often used in molecular docking, a method widely used in computer-aided drug design . “4-(1H-tetrazol-5-ylmethyl)aniline” could potentially be used in this field.

-

Chemical Synthesis : “4-(1H-tetrazol-5-ylmethyl)aniline” can be synthesized from 4-Aminophenylacetonitrile . This suggests that it could be used as an intermediate in the synthesis of other compounds.

-

Pharmaceutical Research : Tetrazole derivatives, including “4-(1H-tetrazol-5-ylmethyl)aniline”, are known to play very important roles in medicinal and pharmaceutical applications . They could potentially be used in the development of new drugs.

-

Molecular Docking : Tetrazoles are often used in molecular docking, a method widely used in computer-aided drug design . “4-(1H-tetrazol-5-ylmethyl)aniline” could potentially be used in this field.

-

Heterocyclic Building Blocks : “4-(1H-tetrazol-5-ylmethyl)aniline” is listed as a heterocyclic building block . This suggests that it could be used in the synthesis of more complex molecules.

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMWIFRDXGSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429010 |

Source

|

| Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-tetrazol-5-ylmethyl)aniline | |

CAS RN |

131117-50-5 |

Source

|

| Record name | 4-(1H-tetrazol-5-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-5-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)